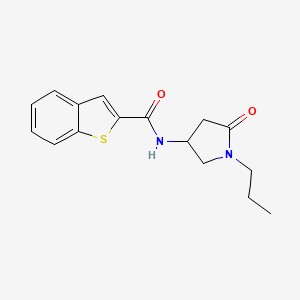![molecular formula C17H18F3N3O2 B5321803 4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, commonly known as FTPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. FTPP is a piperazine derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.
作用機序
The exact mechanism of action of FTPP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This, in turn, leads to the inhibition of tumor growth and the suppression of viral and fungal infections.
Biochemical and physiological effects:
FTPP has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and viral cells, and modulate the immune response. Additionally, FTPP has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of using FTPP in lab experiments is its versatility. It can be used to study a range of biological processes, including cell growth, division, and apoptosis. Additionally, FTPP has a low toxicity profile, making it safe to use in lab experiments. However, one of the limitations of using FTPP is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research involving FTPP. One area of interest is the development of new drugs based on the structure of FTPP. Researchers are also interested in studying the mechanism of action of FTPP in greater detail to better understand its potential applications. Additionally, researchers are exploring the use of FTPP in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in studying the potential applications of FTPP in the treatment of other diseases, such as viral and fungal infections.
合成法
FTPP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-(2-furylmethyl)piperazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure FTPP.
科学的研究の応用
FTPP has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. FTPP has also been found to possess antifungal and antiviral properties, making it a promising candidate for the development of new antifungal and antiviral drugs.
特性
IUPAC Name |
4-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-1-4-14(11-13)21-16(24)23-8-6-22(7-9-23)12-15-5-2-10-25-15/h1-5,10-11H,6-9,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIQVNRGUPUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)